3-(tert-Butyl)-5-methyl-1H-pyrazole

Catalog No.
S705841
CAS No.
96440-80-1
M.F
C8H14N2
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(tert-Butyl)-5-methyl-1H-pyrazole

CAS Number

96440-80-1

Product Name

3-(tert-Butyl)-5-methyl-1H-pyrazole

IUPAC Name

3-tert-butyl-5-methyl-1H-pyrazole

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C8H14N2/c1-6-5-7(10-9-6)8(2,3)4/h5H,1-4H3,(H,9,10)

InChI Key

CUJNZTKYZLLKBY-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)C(C)(C)C

Canonical SMILES

CC1=CC(=NN1)C(C)(C)C

Medicinal Chemistry:

Pyrazole derivatives have been explored for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. The specific functionalities on the pyrazole ring can significantly influence these activities. TBMP, with its methyl and tert-butyl groups, might offer unique properties for further investigation in medicinal chemistry.

Coordination Chemistry:

Pyrazole derivatives can act as ligands, forming complexes with various metal ions []. These complexes can exhibit interesting catalytic properties or find applications in materials science. The presence of the tert-butyl group in TBMP might influence its complexation behavior with metal ions, making it a potential candidate for studying metal-ligand interactions and exploring its potential applications in coordination chemistry.

Organic Synthesis:

Certain pyrazole derivatives can be used as building blocks or reagents in organic synthesis []. The reactivity of TBMP, particularly due to the presence of the methyl and tert-butyl groups, could be explored for its potential applications in organic synthesis as a reactant or catalyst.

3-(tert-Butyl)-5-methyl-1H-pyrazole is a pyrazole derivative with the molecular formula C₈H₁₄N₂. It features a tert-butyl group at the 3-position and a methyl group at the 5-position of the pyrazole ring. This structural configuration contributes to its chemical properties and reactivity. The compound is recognized for its stability and potential as a building block in organic synthesis .

Typical of pyrazoles. Notably, it can undergo oxidation reactions and nucleophilic substitutions. For instance, laccase-catalyzed reactions involving 3-(tert-Butyl)-5-methyl-1H-pyrazole have been documented, where it reacts with catechols to produce substituted products . Additionally, it can be involved in condensation reactions leading to the formation of more complex molecules.

The synthesis of 3-(tert-Butyl)-5-methyl-1H-pyrazole can be achieved through several methods:

  • Hydrazine Hydrate Reaction: One common method involves reacting tert-butyl acetoacetate with hydrazine hydrate in an alcohol solvent under controlled temperatures. This approach yields the desired pyrazole derivative with good efficiency .
  • Oxidation Steps: Another method includes oxidizing intermediates derived from initial reactions involving tert-butyl groups and hydrazones, leading to the formation of the final pyrazole structure .

These methods highlight the versatility and efficiency of synthesizing this compound.

3-(tert-Butyl)-5-methyl-1H-pyrazole finds applications across various domains:

  • Agriculture: It is utilized as a precursor in developing herbicides and pesticides due to its ability to interact with biological systems.
  • Pharmaceuticals: The compound serves as a key intermediate in synthesizing pharmaceutical agents, particularly those targeting inflammatory pathways.
  • Material Science: Its unique chemical properties make it suitable for developing advanced materials and polymers .

Interaction studies involving 3-(tert-Butyl)-5-methyl-1H-pyrazole have revealed insights into its reactivity and compatibility with other compounds. For example, its interactions with metal complexes have been explored for potential catalytic applications. Additionally, studies on its binding affinity with biological targets are ongoing to understand its therapeutic potential better .

Several compounds share structural similarities with 3-(tert-Butyl)-5-methyl-1H-pyrazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Methyl-3-tert-butyl-1H-pyrazoleMethyl group at position 1Enhanced lipophilicity
4-Methyl-3-tert-butyl-1H-pyrazoleMethyl group at position 4Different reactivity patterns
3-Amino-5-methyl-1H-pyrazoleAmino group instead of tert-butylPotentially higher biological activity

These compounds differ primarily in their substituents on the pyrazole ring, affecting their reactivity and biological properties. The presence of the tert-butyl group in 3-(tert-Butyl)-5-methyl-1H-pyrazole enhances its stability and hydrophobicity compared to others.

XLogP3

2.3

Other CAS

96440-80-1

Wikipedia

3(5)-Methyl-5(3)-t-butylpyrazole

Dates

Modify: 2023-08-15

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